27-O-demethylrifamycin SV(1-)
Description
Overview of Rifamycin (B1679328) B Biosynthesis
The production of rifamycin B begins with the synthesis of an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). washington.eduwikipedia.org This core is then elongated by a type I polyketide synthase (PKS) through the addition of acetate (B1210297) and propionate (B1217596) units. nih.govwikipedia.org This assembly results in the formation of a large polyketide chain which is released from the PKS as a macrocyclic lactam, proansamycin X. washington.edupnas.org Following the release from the PKS, a series of post-PKS modification or "tailoring" steps occur, which are crucial for the generation of the various rifamycin structures. washington.eduresearchgate.net
27-O-demethylrifamycin SV(1-), also known as 27-O-demethylrifamycin SV (DMRSV), is a key late-stage intermediate in the rifamycin B biosynthetic pathway. nih.gov It serves as the direct precursor to rifamycin SV. nih.govqmul.ac.uk The significance of its position is highlighted by gene inactivation studies; when the gene responsible for its subsequent conversion is disabled, DMRSV accumulates as the primary metabolite, halting the production of rifamycin B. nih.govrhea-db.org This firmly places the methylation of the C-27 hydroxyl group as a critical, final tailoring step before the formation of rifamycin SV.
The formation of 27-O-demethylrifamycin SV(1-) is preceded by a cascade of post-PKS modifications to the initial proansamycin X macrocycle. While the exact sequence of all modifications is complex, a crucial step immediately preceding the formation of DMRSV has been identified. Research indicates that the acetylation of the hydroxyl group at the C-25 position must occur before the methylation at C-27 can proceed. nih.gov This is evidenced by the accumulation of a small amount of 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV) in mutants unable to perform the C-27 methylation, and the observation that the methyltransferase enzyme is inefficient at converting DMDARSV. nih.gov Therefore, the acetylation of the C-25 hydroxyl group to form DMRSV is the essential preceding step.
Enzymology of the 27-O-methylation Step
The conversion of 27-O-demethylrifamycin SV(1-) to rifamycin SV is a methylation reaction catalyzed by a specific S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase. nih.govqmul.ac.uk
The enzyme responsible for this specific methylation has been identified and extensively characterized, providing significant insights into the final stages of rifamycin biosynthesis. nih.govgenome.jp
The 27-O-demethylrifamycin SV methyltransferase (EC 2.1.1.315) is encoded by the rif orf14 gene located within the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei S699. nih.govrhea-db.org This gene codes for a protein consisting of 272 amino acids. nih.gov For characterization studies, the enzyme has been successfully isolated after heterologous expression in Escherichia coli. This process yielded a purified polyhistidine-tagged polypeptide with an approximate molecular weight of 33.8 kDa. nih.gov
| Enzyme Property | Value | Source |
| Enzyme Name | 27-O-demethylrifamycin SV methyltransferase | qmul.ac.uk |
| EC Number | 2.1.1.315 | qmul.ac.ukcreative-enzymes.com |
| Source Organism | Amycolatopsis mediterranei S699 | nih.gov |
| Encoding Gene | rif orf14 | nih.gov |
| Protein Size | 272 amino acids | nih.gov |
| Molecular Weight | ~33.8 kDa (Polyhistidine-tagged) | nih.gov |
The catalytic function of this methyltransferase is to transfer a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the C-27 hydroxyl group of 27-O-demethylrifamycin SV. qmul.ac.uk This reaction yields two products: rifamycin SV and S-adenosyl-L-homocysteine. qmul.ac.ukgenome.jp
The enzyme exhibits high substrate specificity. It efficiently catalyzes the methylation of 27-O-demethylrifamycin SV but is notably inefficient with related compounds such as 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV) and rifamycin W. nih.gov It methylates 27-O-demethylrifamycin S poorly, if at all. nih.gov This specificity underscores the ordered nature of the post-PKS tailoring, confirming that C-25 acetylation is a prerequisite for C-27 methylation. nih.govresearchgate.net
Kinetic studies have determined the Michaelis-Menten constant (Kₘ) for 27-O-demethylrifamycin SV to be 18.0 µM and for S-adenosyl-L-methionine to be 19.3 µM. nih.govresearchgate.net The catalytic constant (kcat) is 87 s⁻¹. nih.govresearchgate.net The enzyme's activity does not depend on divalent cations; in fact, its activity is strongly inhibited by the presence of Zn²⁺, Ni²⁺, and Co²⁺ ions, while Ca²⁺ and Mg²⁺ cause slight inhibition. nih.govresearchgate.net
| Kinetic and Catalytic Parameters | Value | Source |
| Substrate | 27-O-demethylrifamycin SV | nih.gov |
| Cofactor | S-adenosyl-L-methionine (AdoMet) | nih.gov |
| Kₘ for DMRSV | 18.0 µM | nih.govresearchgate.net |
| Kₘ for AdoMet | 19.3 µM | nih.govresearchgate.net |
| kcat | 87 s⁻¹ | nih.govresearchgate.net |
| Cation Effect | No requirement; inhibited by Zn²⁺, Ni²⁺, Co²⁺ | nih.govresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C36H44NO12- |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-11,15,17,27,29-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/p-1/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1 |
InChI Key |
OBIXNJCNRZELPA-FFICIXETSA-M |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)[O-])O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)[O-])O)C |
Synonyms |
27-O-demethylrifamycin SV DMRSV cpd |
Origin of Product |
United States |
Biosynthetic Pathway Elucidation
Enzymology of the 27-O-methylation Step
Characterization of 27-O-demethylrifamycin SV Methyltransferase (EC 2.1.1.315)
Substrate and Co-substrate Requirements
The enzymatic conversion of 27-O-demethylrifamycin SV is catalyzed by the enzyme 27-O-demethylrifamycin SV methyltransferase. nih.govexpasy.orgcreative-enzymes.com This reaction involves the specific methylation of the hydroxyl group at the C-27 position of the ansa chain.
The primary substrate for this enzyme is 27-O-demethylrifamycin SV . The essential co-substrate required for the methyl transfer is S-adenosyl-L-methionine (AdoMet) . nih.govgenome.jpqmul.ac.uk The reaction yields two products: rifamycin (B1679328) SV and S-adenosyl-L-homocysteine . expasy.orggenome.jp
The methyltransferase exhibits significant substrate specificity. Research indicates that for the methylation to occur efficiently, the acetylation of the C-25 hydroxyl group must happen first. nih.gov Consequently, the enzyme does not effectively methylate related compounds such as 27-O-demethyl-25-O-desacetylrifamycin SV or rifamycin W. nih.gov Furthermore, 27-O-demethylrifamycin S is a poor substrate for this enzyme. nih.gov
| Substrate/Co-substrate | Role in Reaction | Enzyme |
|---|---|---|
| 27-O-demethylrifamycin SV | Methyl group acceptor | 27-O-demethylrifamycin SV methyltransferase |
| S-adenosyl-L-methionine (AdoMet) | Methyl group donor |
Enzyme Kinetics and Inhibition Studies
Kinetic studies of the purified 27-O-demethylrifamycin SV methyltransferase from Amycolatopsis mediterranei S699 have provided detailed insights into its catalytic efficiency. The enzyme demonstrates a high affinity for both its substrates. nih.gov
The Michaelis-Menten constant (Km) for 27-O-demethylrifamycin SV is 18.0 µM , and for S-adenosyl-L-methionine, it is 19.3 µM . nih.gov The catalytic constant (kcat) for the reaction is 87 s-1 . nih.gov
Inhibition studies have shown that the enzyme's activity is affected by the presence of certain divalent cations. While the enzyme does not require a divalent cation for its catalytic function, its activity is strongly inhibited by Zn2+, Ni2+, and Co2+. nih.gov In contrast, Ca2+ and Mg2+ only cause slight inhibition. nih.gov
| Kinetic Parameter | Value | Substrate |
|---|---|---|
| Km | 18.0 µM | 27-O-demethylrifamycin SV |
| Km | 19.3 µM | S-adenosyl-L-methionine |
| kcat | 87 s-1 | N/A |
Genetic Basis of the Methyltransferase
The enzyme responsible for the methylation of 27-O-demethylrifamycin SV is encoded within the rifamycin biosynthetic gene cluster.
Gene Cloning and Sequencing
The gene encoding the 27-O-demethylrifamycin SV methyltransferase in Amycolatopsis mediterranei S699 has been identified as rif orf14 . nih.govgenome.jp Sequencing of this gene revealed that it codes for a protein consisting of 272 amino acids. nih.gov Genetic inactivation experiments, specifically through frameshift mutation of rif orf14, resulted in a mutant strain of A. mediterranei that ceased production of rifamycin B and instead accumulated 27-O-demethylrifamycin SV as its primary metabolite. nih.gov This finding confirmed the direct role of the rif orf14 gene product in this specific methylation step.
Heterologous Expression and Protein Purification
To characterize the enzyme, the rif orf14 gene was successfully expressed heterologously in Escherichia coli. nih.gov This process yielded a polyhistidine-tagged recombinant protein with a molecular weight of 33.8 kDa. nih.gov The protein was then purified to homogeneity, allowing for detailed in vitro enzymatic assays. The purified enzyme was shown to efficiently catalyze the methylation of 27-O-demethylrifamycin SV to rifamycin SV, confirming its function. nih.gov
Downstream Transformations of 27-O-demethylrifamycin SV(1-)
Following its formation, 27-O-demethylrifamycin SV undergoes a crucial methylation reaction that is a key step in the biosynthesis of more complex rifamycins (B7979662).
Conversion to Rifamycin SV
The primary and most direct downstream transformation of 27-O-demethylrifamycin SV is its conversion to rifamycin SV. nih.govcreative-enzymes.comnih.gov This reaction, as detailed previously, is a single methylation step catalyzed by the rif orf14-encoded methyltransferase, using S-adenosyl-L-methionine as the methyl donor. nih.govexpasy.org The elucidation of this transformation established that 27-O-demethylrifamycin SV is the direct precursor to rifamycin SV in the biosynthetic pathway of rifamycin B. nih.gov This methylation is a post-polyketide synthase (PKS) modification step that is essential for the maturation of the antibiotic. nih.gov
Relationship to Other Rifamycin Congeners
27-O-demethylrifamycin SV holds a definitive position as a direct precursor in the biosynthetic pathway of several key rifamycin compounds. nih.gov It is the immediate antecedent to rifamycin SV, a significant member of the rifamycin family. nih.govnih.gov The conversion is a single methylation step catalyzed by the enzyme 27-O-demethylrifamycin SV methyltransferase. nih.govgenome.jp
The biosynthetic sequence places DMRSV after the formation and modification of earlier precursors. The pathway leading to rifamycin SV involves a series of post-polyketide synthase (PKS) modifications starting from the intermediate rifamycin W. nih.gov These modifications include the acetylation of the hydroxyl group at C-25, which produces an intermediate that is then acted upon to form DMRSV. nih.govnih.gov The accumulation of 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV) in mutant strains of A. mediterranei confirms that acetylation at C-25 must occur before the C-27 O-methylation that transforms DMRSV into rifamycin SV. nih.gov
The compound is not exclusive to A. mediterranei. It has also been identified in fermentation cultures of the marine actinomycete Salinispora arenicola, where it co-occurs with rifamycin SV and 27-O-demethyl-25-O-desacetylrifamycin SV. nih.gov
Table 2: Mentioned Rifamycin Congeners and Related Compounds
| Compound Name | |
|---|---|
| 27-O-demethylrifamycin SV (DMRSV) | |
| 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV) | |
| 27-O-demethylrifamycin S | |
| Rifamycin B | |
| Rifamycin L | |
| Rifamycin S | |
| Rifamycin SV |
Molecular Genetics and Regulation of 27 O Demethylrifamycin Sv 1 Production
Biosynthetic Gene Cluster Analysis (e.g., rif cluster)
The genetic blueprint for rifamycin (B1679328) production is located within a single, large, contiguous region of DNA known as the rif biosynthetic gene cluster (BGC). nih.gov In Amycolatopsis mediterranei S699, this cluster spans approximately 95 kilobases (kb). nih.gov Analysis of this BGC has revealed a collection of genes responsible for every stage of biosynthesis, from the creation of the starter unit to the final tailoring steps, as well as genes for regulation and self-resistance. nih.govnih.gov The cluster in A. mediterranei S699 contains around 43 genes. nih.gov Similar, though divergent, rif-like gene clusters have been identified in other actinomycetes, highlighting the potential for discovering novel rifamycin analogs. mdpi.com
The rif cluster is organized into functional groups of genes that encode the enzymes for the assembly of the rifamycin molecule. The core structure is assembled by a Type I polyketide synthase (PKS) from an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and several acetate (B1210297) and propionate (B1217596) extender units. nih.govwashington.edupnas.org
Key biosynthetic genes identified within the cluster include:
AHBA Synthesis Genes : At least five genes are essential for the synthesis of the AHBA starter unit. nih.gov These include rifG, rifH, rifJ, rifK, rifL, rifM, and rifN. nih.gov The enzyme AHBA synthase, which catalyzes the final aromatization step to form AHBA, is encoded by the rifK gene. washington.edufrontiersin.org
Polyketide Synthase (PKS) Genes : A set of five massive, modular Type I PKS genes, designated rifA, rifB, rifC, rifD, and rifE, are responsible for the sequential condensation of acetate and propionate units to elongate the polyketide chain. nih.govnih.govpnas.org
Amide Synthase Gene : The rifF gene encodes an amide synthase. pnas.org This enzyme is crucial for releasing the completed polyketide chain from the PKS machinery and catalyzing its intramolecular cyclization to form a macrocyclic lactam, the first committed macrocyclic intermediate. nih.govpnas.org
| Gene(s) | Enzyme/Protein Encoded | Function in Rifamycin Biosynthesis | Reference |
|---|---|---|---|
| rifG, H, J, K, L, M, N | AHBA Biosynthesis Enzymes | Synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govnih.gov | nih.govnih.gov |
| rifK | AHBA Synthase | Catalyzes the final step in AHBA formation. washington.edufrontiersin.org | washington.edufrontiersin.org |
| rifA, B, C, D, E | Type I Polyketide Synthase (PKS) | Assembly and elongation of the polyketide backbone from acetate and propionate units. nih.govpnas.org | nih.govpnas.org |
| rifF | Amide Synthase | Catalyzes the cyclization of the linear polyketide chain to form a macrocyclic lactam. nih.govpnas.org | nih.govpnas.org |
Following the assembly of the polyketide backbone and its cyclization, the resulting intermediate undergoes extensive chemical modifications by a suite of tailoring enzymes, also encoded within the rif cluster. nih.govgenome.jp These modifications are critical for generating the final biologically active rifamycins (B7979662). Over 20 genes within the cluster are predicted to be involved in these post-PKS tailoring steps. nih.gov
The formation of 27-O-demethylrifamycin SV and its subsequent conversion to rifamycin SV is a key part of this post-PKS pathway.
Rif-Orf20 : This gene encodes an acetyltransferase responsible for the acetylation of the hydroxyl group at the C-25 position. genome.jpresearchgate.net This step must occur before the final methylation. nih.gov
Rif orf14 : This gene encodes the crucial S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase. nih.gov This enzyme, named 27-O-demethylrifamycin SV methyltransferase, specifically catalyzes the methylation of the C-27 hydroxyl group on 27-O-demethylrifamycin SV (DMRSV) to produce rifamycin SV. researchgate.netnih.gov Frameshift inactivation of rif orf14 in A. mediterranei S699 leads to the accumulation of DMRSV as the major metabolite, confirming its role as the direct precursor to rifamycin SV. nih.gov
| Gene | Enzyme Encoded | Function in Biosynthesis | Reference |
|---|---|---|---|
| rif-orf20 | Acetyltransferase | Acetylation of the C-25 hydroxyl group. genome.jpresearchgate.net This is a prerequisite for the subsequent methylation step. nih.gov | genome.jpresearchgate.netnih.gov |
| rif orf14 | 27-O-demethylrifamycin SV Methyltransferase | Catalyzes the final methylation of the C-27 hydroxyl group of 27-O-demethylrifamycin SV to yield rifamycin SV. researchgate.netnih.gov | researchgate.netnih.gov |
Identification of Genes Encoding Biosynthetic Enzymes
Transcriptional Regulation of the Biosynthetic Pathway
The expression of the rif gene cluster is not constitutive but is instead tightly controlled by a multi-layered regulatory network. This network includes specific DNA sequences that act as binding sites for regulatory proteins, as well as both pathway-specific and global regulators that integrate signals related to the cell's metabolic state and environment.
The rif cluster is organized into multiple transcriptional units, or operons. nih.gov In A. mediterranei, the cluster contains at least ten polycistronic operons that are transcribed from six distinct promoter regions, some of which drive gene expression in divergent directions. nih.gov Specific promoters have been identified for key regulatory and biosynthetic genes, including rifZ and rifK, indicating that these genes can be independently regulated. nih.govfrontiersin.org Furthermore, a conserved regulatory motif known as the rifampin-associated element (RAE) has been found upstream of various rifamycin resistance and inactivation genes, confirming its role in rifamycin-responsive gene regulation. pnas.org
The decision to produce rifamycin is governed by a cascade of regulatory proteins that either activate or repress gene transcription within the rif cluster.
RifZ : Located within the rif cluster, RifZ is a LuxR-family transcriptional regulator that functions as a pathway-specific activator. nih.govfrontiersin.org It directly binds to the promoter regions of all the rif operons to switch on the entire biosynthetic pathway. frontiersin.org
GlnR : GlnR is a global regulator that controls nitrogen metabolism in actinomycetes. frontiersin.orgasm.org It plays a dominant and essential role in activating rifamycin biosynthesis by linking nitrogen availability to antibiotic production. nih.govfrontiersin.org GlnR activates the rif cluster through a dual mechanism: it indirectly activates the entire cluster by directly binding to the rifZ promoter and switching on the expression of the pathway-specific activator, and it also directly binds to the promoter of rifK (AHBA synthase) to enhance the supply of the starter unit. nih.govfrontiersin.orgnih.gov
RifQ : In contrast to the activators, RifQ, a TetR-family regulator, acts as a repressor. d-nb.info It specifically controls the export of rifamycin by binding to the promoter of the efflux pump gene, rifP, and repressing its transcription. d-nb.infofrontiersin.org This repression is relieved by the end-product, rifamycin B, which binds to RifQ and prevents it from binding to the DNA, thus creating a feedback loop that enhances export when intracellular antibiotic concentrations are high. d-nb.info
Other Regulators : Interactomics studies have suggested that other transcription factors are also involved. For instance, RifN, an enzyme involved in AHBA biosynthesis, is predicted to act as a major regulatory hub, controlling other genes in the pathway. nih.govnih.gov
| Regulator | Regulator Family | Function | Mechanism of Action | Reference |
|---|---|---|---|---|
| RifZ | LuxR | Pathway-specific activator | Directly activates transcription of all rif operons. frontiersin.org | nih.govfrontiersin.org |
| GlnR | Global Nitrogen Regulator | Global activator | Directly activates rifZ and rifK transcription, thus indirectly activating the entire cluster and boosting precursor supply. nih.govfrontiersin.orgnih.gov | nih.govfrontiersin.orgnih.gov |
| RifQ | TetR | Pathway-specific repressor | Represses the rifamycin efflux pump gene (rifP). Repression is relieved by rifamycin B. d-nb.info | d-nb.infofrontiersin.org |
| RifN | - | Predicted regulatory hub | Predicted to control other genes involved in rifamycin biosynthesis. nih.govnih.gov | nih.govnih.gov |
The production of rifamycin is highly sensitive to the nutritional and chemical environment of the producing organism, with these external signals being transduced through the regulatory network to control rif cluster gene expression.
Nitrogen Source : The availability and type of nitrogen source is a critical factor. Nitrate, in particular, has a well-documented and remarkable stimulating effect on rifamycin production, a phenomenon known as the "nitrate-stimulating effect" (NSE). nih.govfrontiersin.org This effect is mediated directly by the global nitrogen regulator GlnR, which, in the presence of nitrate, upregulates the transcription of the rif cluster. frontiersin.orgasm.org Deletion of the glnR gene abolishes the NSE. nih.govfrontiersin.org
Carbon Source : The biosynthesis of rifamycins requires a significant supply of precursors from central carbon metabolism, implying that the type and availability of carbon sources influence production rates. asm.orginternationalscholarsjournals.com
Feedback Regulation : The rifamycin molecule itself can influence gene expression. Rifamycin can induce the expression of resistance genes that are under the control of the RAE regulatory element. pnas.org Additionally, as noted, rifamycin B acts as an inducer for its own export by relieving the RifQ-mediated repression of the rifP efflux pump. d-nb.info
Involvement of Global and Pathway-Specific Regulators (e.g., GlnR, RifZ)
Gene Inactivation and Complementation Studies
The elucidation of the biosynthetic pathway of rifamycin SV and its derivatives has been significantly advanced through targeted gene inactivation and complementation studies. These genetic manipulation techniques have been instrumental in identifying the specific functions of genes within the rifamycin biosynthetic cluster, particularly in pinpointing the enzymatic step responsible for the conversion of 27-O-demethylrifamycin SV to rifamycin SV.
Inactivation of the rif orf14 Gene
A pivotal study in understanding the final methylation step in rifamycin SV biosynthesis involved the targeted disruption of the rif orf14 gene in the rifamycin B-producing strain, Amycolatopsis mediterranei S699. nih.gov Researchers employed a frameshift inactivation strategy to create a mutant strain. Analysis of the fermentation products of this mutant revealed the complete cessation of rifamycin B production. Instead, the mutant strain accumulated a major new metabolite, which was identified as 27-O-demethylrifamycin SV (DMRSV). nih.gov A minor quantity of 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV) was also detected. nih.gov This accumulation of DMRSV strongly indicated that the product of the rif orf14 gene is responsible for the methylation of the C-27 hydroxyl group of DMRSV to form rifamycin SV.
The results from this gene inactivation experiment provided direct evidence that 27-O-demethylrifamycin SV is the immediate precursor to rifamycin SV in the biosynthetic pathway. nih.gov It also suggested a specific order for the post-polyketide synthase (PKS) modification steps, indicating that the acetylation of the C-25 hydroxyl group likely precedes the C-27 methylation. nih.gov
Complementation and Heterologous Expression of rif orf14
To confirm the function of rif orf14, complementation studies were performed. Furthermore, the gene was heterologously expressed in Escherichia coli to isolate and characterize the encoded enzyme. nih.gov The expression of rif orf14 in E. coli yielded a polyhistidine-tagged polypeptide with a molecular weight of approximately 33.8 kDa. nih.gov
Enzymatic assays using the purified protein demonstrated its specific catalytic activity. The enzyme efficiently catalyzed the methylation of 27-O-demethylrifamycin SV to rifamycin SV in the presence of the methyl donor S-adenosyl-L-methionine (AdoMet). nih.gov This confirmed that rif orf14 encodes an S-adenosyl-L-methionine-dependent methyltransferase, specifically a 27-O-demethylrifamycin SV methyltransferase. nih.gov
The kinetic parameters of the 27-O-demethylrifamycin SV methyltransferase were also determined. The Michaelis-Menten constant (Km) for 27-O-demethylrifamycin SV was found to be 18.0 µM, and for S-adenosyl-L-methionine, it was 19.3 µM. The catalytic rate constant (kcat) was determined to be 87 s-1. nih.gov The enzyme's activity was not dependent on divalent cations; in fact, ions such as Zn2+, Ni2+, and Co2+ were found to be strongly inhibitory. nih.gov
The collective results from gene inactivation, complementation, and in vitro enzymatic studies have unequivocally established the function of the rif orf14 gene product and solidified the position of 27-O-demethylrifamycin SV as a key intermediate in rifamycin biosynthesis.
Table 1: Summary of rif orf14 Gene Inactivation
| Strain | Genetic Modification | Key Fermentation Products | Conclusion |
| Amycolatopsis mediterranei S699 (Wild-Type) | None | Rifamycin B | Serves as the baseline producer of rifamycin B. |
| A. mediterranei S699 mutant | Frameshift inactivation of rif orf14 | 27-O-demethylrifamycin SV (major), 27-O-demethyl-25-O-desacetylrifamycin SV (minor) | rif orf14 is essential for the conversion of 27-O-demethylrifamycin SV to rifamycin SV. nih.gov |
Table 2: Enzymatic Properties of Rif-Orf14 (27-O-demethylrifamycin SV Methyltransferase)
| Parameter | Value | Substrate/Cofactor | Notes |
| Km | 18.0 µM | 27-O-demethylrifamycin SV | Indicates the affinity of the enzyme for its substrate. nih.gov |
| Km | 19.3 µM | S-adenosyl-L-methionine | Indicates the affinity of the enzyme for the methyl donor. nih.gov |
| kcat | 87 s-1 | Represents the turnover number of the enzyme. nih.gov | |
| Substrate Specificity | High | 27-O-demethylrifamycin SV | Poor activity with 27-O-demethyl-25-O-desacetylrifamycin SV and rifamycin W. nih.gov |
| Cation Requirement | None | Activity is inhibited by Zn2+, Ni2+, and Co2+. nih.gov |
Metabolic Engineering and Combinatorial Biosynthesis Approaches
Strategies for Enhanced Production of 27-O-demethylrifamycin SV(1-)
The accumulation of 27-O-demethylrifamycin SV(1-), a key intermediate in the biosynthesis of rifamycin (B1679328) B, can be significantly enhanced by precise genetic modifications within the rifamycin biosynthetic gene cluster. These strategies primarily involve the redirection of metabolic flux towards this specific compound by altering the expression of downstream processing enzymes.
Deletion of Downstream Pathway Genes
A highly effective and direct strategy for the enhanced production and accumulation of 27-O-demethylrifamycin SV(1-) is the targeted deletion or inactivation of the gene responsible for its immediate downstream conversion.
The key gene in this context is rif orf14 (also referred to as rifM), which encodes the S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase that specifically catalyzes the methylation of the C-27 hydroxyl group of 27-O-demethylrifamycin SV to produce rifamycin SV. nih.gov Research has conclusively shown that the frameshift inactivation of rif orf14 in Amycolatopsis mediterranei S699 completely abolishes the production of rifamycin B. nih.gov Instead, the mutant strain accumulates 27-O-demethylrifamycin SV (DMRSV) as the primary metabolite, along with smaller amounts of 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV). nih.gov This demonstrates that blocking the pathway at this specific methylation step effectively channels the metabolic flow, making 27-O-demethylrifamycin SV the main product.
This principle of blocking downstream steps has been applied to other parts of the rifamycin pathway as well. For example, inactivation of the rif-orf5 gene, which encodes a cytochrome P450 monooxygenase, leads to the accumulation of the precursor rifamycin W, preventing its conversion to rifamycin B. nih.gov These findings underscore that the targeted deletion of genes encoding downstream tailoring enzymes is a robust method for accumulating specific pathway intermediates like 27-O-demethylrifamycin SV.
Table 1: Impact of Gene Deletion on Rifamycin Metabolite Production
| Strain | Gene Deleted/Inactivated | Primary Accumulated Metabolite(s) | Reference(s) |
|---|---|---|---|
| A. mediterranei S699 Mutant | rif orf14 |
27-O-demethylrifamycin SV | nih.gov |
| A. mediterranei S699 Mutant | rif-orf5 |
Rifamycin W | nih.gov |
| A. mediterranei DCO36 Mutant | rifQ (regulator) |
Increased 24-desmethyl rifamycin B (62% increase) | frontiersin.orgnih.gov |
Derivatization of 27-O-demethylrifamycin SV(1-) through Biocatalysis
27-O-demethylrifamycin SV(1-) serves as a valuable substrate for biocatalytic modifications, enabling the generation of both the natural end-product, rifamycin SV, and potentially novel analogs through enzymatic processes and precursor-directed biosynthesis.
Enzymatic Modification for Novel Analog Generation
The enzyme 27-O-demethylrifamycin SV methyltransferase, the product of the rif orf14 gene, is a prime example of an enzymatic modification tool. This methyltransferase specifically acts on 27-O-demethylrifamycin SV. nih.gov When rif orf14 was expressed heterologously in Escherichia coli, the purified enzyme efficiently catalyzed the methylation of 27-O-demethylrifamycin SV to rifamycin SV. nih.gov
Kinetic studies of this enzyme have revealed its high specificity. The enzyme shows a strong preference for 27-O-demethylrifamycin SV, with a Km value of 18.0 µM. nih.gov It poorly methylates 27-O-demethylrifamycin S and does not act on 27-O-demethyl-25-O-desacetylrifamycin SV, indicating that the acetylation at the C-25 position is a prerequisite for the C-27 methylation. nih.gov The substrate promiscuity of such tailoring enzymes can be exploited to generate novel analogs. While the native 27-O-demethylrifamycin SV methyltransferase is quite specific, protein engineering could potentially broaden its substrate range to accept modified versions of 27-O-demethylrifamycin SV, leading to new rifamycin derivatives.
Table 2: Kinetic Parameters of 27-O-demethylrifamycin SV Methyltransferase
| Substrate | K_m (µM) | k_cat (s⁻¹) | Reference(s) |
|---|---|---|---|
| 27-O-demethylrifamycin SV | 18.0 | 87 | nih.gov |
| S-adenosyl-L-methionine (AdoMet) | 19.3 | 87 | nih.gov |
Precursor-Directed Biosynthesis Studies
Precursor-directed biosynthesis is a technique where synthetic analogs of a natural biosynthetic intermediate are fed to a mutant organism that is blocked in the production of the natural precursor. nih.gov The downstream enzymes of the pathway may then process the supplied analog, resulting in the formation of a novel natural product derivative.
This approach is highly relevant for generating novel rifamycins (B7979662). A mutant strain of A. mediterranei with a knockout in the rifK gene, which is essential for synthesizing the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), is incapable of producing rifamycins unless AHBA is supplied externally. nih.gov By feeding this mutant with synthetic analogs of AHBA, it is possible to generate modified rifamycins. nih.gov
While specific studies detailing the feeding of 27-O-demethylrifamycin SV analogs to a rif orf14 knockout mutant are not extensively documented, the principle remains a viable strategy. If a rif orf14 mutant strain were fed synthetic analogs of 27-O-demethylrifamycin SV, the subsequent tailoring enzymes in the pathway (e.g., those responsible for conversion to rifamycin B) might accept them as substrates, leading to the production of novel rifamycin B analogs with modifications around the ansa chain. The success of such an approach hinges on the substrate flexibility of the downstream enzymes.
Structure Activity Relationships in the Context of Biosynthetic Modifications
Impact of the C-27 Hydroxyl Group on Enzymatic Recognition
The hydroxyl group at the C-27 position of the ansa chain is a critical recognition site for the S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase responsible for the final step in the formation of rifamycin (B1679328) SV. This enzyme, encoded by the rif-orf14 gene in the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei S699, catalyzes the methylation of the C-27 hydroxyl group of 27-O-demethylrifamycin SV (DMRSV) to yield rifamycin SV. nih.gov
The presence of the free hydroxyl group at C-27 is an absolute requirement for the methylation reaction to proceed efficiently. nih.gov Inactivation of the rif-orf14 gene leads to the accumulation of DMRSV as the primary metabolite, underscoring the essential role of this methylation step. nih.gov The enzyme exhibits a high degree of specificity for this hydroxyl group, as evidenced by its poor to non-existent activity on substrates lacking this feature or having it in a different chemical environment. nih.gov This high specificity ensures the correct sequence of biosynthetic events, preventing the accumulation of non-productive or less active intermediates.
Role of Adjacent Chemical Modifications (e.g., C-25 Acetylation)
The enzymatic recognition of the C-27 hydroxyl group is significantly influenced by the chemical status of adjacent positions on the ansa chain, most notably the C-25 position. The acetylation of the C-25 hydroxyl group is a prerequisite for the efficient methylation of the C-27 hydroxyl group. nih.gov
Studies have shown that the 27-O-demethylrifamycin SV methyltransferase has a strong preference for 27-O-demethylrifamycin SV (DMRSV), which possesses an acetylated C-25 hydroxyl group. nih.gov Conversely, the enzyme shows no catalytic activity towards 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV), a precursor that lacks the C-25 acetate (B1210297). nih.gov This indicates a strict sequential order in the post-PKS modifications, where acetylation at C-25 must occur before methylation at C-27. nih.govbio-conferences.orgresearchgate.net This ordered modification pathway highlights a sophisticated level of substrate recognition by the tailoring enzymes, ensuring the assembly of the mature rifamycin SV molecule.
The acetylation at C-25 likely induces a conformational change in the ansa chain that presents the C-27 hydroxyl group in the correct orientation for binding to the active site of the methyltransferase. This interplay between adjacent modifications is a common theme in the biosynthesis of complex natural products, allowing for precise control over the final chemical structure.
Structural Determinants for Substrate Specificity of Methyltransferases
The enzyme efficiently catalyzes the methylation of DMRSV to rifamycin SV. nih.gov However, its activity is significantly lower towards 27-O-demethylrifamycin S, which possesses a quinone ring system instead of the hydroquinone (B1673460) of rifamycin SV. nih.gov This suggests that the oxidation state of the naphthoquinone chromophore also influences substrate recognition. Furthermore, the enzyme does not methylate rifamycin W, an earlier precursor in the biosynthetic pathway. nih.gov
These findings indicate that the methyltransferase recognizes a specific combination of structural features, including the presence of the C-27 hydroxyl group, the acetylated C-25 hydroxyl group, and the hydroquinone form of the chromophore. This high degree of substrate specificity ensures that the methylation occurs at the correct stage of the biosynthetic pathway, preventing the formation of undesired byproducts and ensuring the efficient production of rifamycin SV.
Analytical Methodologies for 27 O Demethylrifamycin Sv 1 Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating and purifying 27-O-demethylrifamycin SV(1-) and related rifamycin (B1679328) compounds from fermentation broths or reaction mixtures. nih.govjournalagent.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of rifamycins (B7979662). researchgate.netoup.com Reversed-phase HPLC, often utilizing a C18 stationary phase, is commonly employed. researchgate.netnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the analytes; more non-polar compounds are retained longer on the column. The mobile phase typically consists of a mixture of an aqueous buffer (like monopotassium phosphate (B84403) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple rifamycin derivatives in a single run. nih.gov
Thin-layer chromatography (TLC) serves as a simpler, qualitative method for monitoring the progress of reactions or for preliminary separation. nih.gov It operates on the same principles of separation as column chromatography but on a flat plate coated with a thin layer of adsorbent material like silica (B1680970) gel. nih.gov
Table 1: Examples of Chromatographic Conditions for Rifamycin Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 monolithic column | Methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v) | UV at 254 nm | Analysis of rifampicin (B610482) and its related compounds | researchgate.net |
| HPLC | ACE® C18 column (3 × 100 mm) | Formic acid:Water:Acetonitrile (0.5:55:45, v/v/v) | Mass Spectrometry (MS) | Determination of rifamycin antibiotics in human plasma | nih.gov |
| UPLC-MS/MS | Not specified | Not specified | Mass Spectrometry (MS/MS) | Quantification of rifamycins and their metabolites in cell homogenates | nih.gov |
Spectroscopic Characterization in Pathway Elucidation
Spectroscopic techniques are indispensable for determining the chemical structure of 27-O-demethylrifamycin SV(1-) and for elucidating its biosynthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used. researchgate.netnih.gov For instance, 1H NMR spectra can reveal the number and types of protons present, while 13C NMR spectra provide information about the carbon skeleton. researchgate.net In the context of rifamycin biosynthesis, NMR is used to identify the structures of new derivatives produced by genetically modified organisms, helping to understand the function of specific genes in the biosynthetic pathway. researchgate.netresearchgate.net
Mass Spectrometry (MS) is another critical tool that provides information about the molecular weight and elemental composition of a compound. oup.comrsc.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. nih.gov Techniques like electrospray ionization (ESI) are "soft" ionization methods that allow for the analysis of large and thermally labile molecules like rifamycins without significant fragmentation. oup.comresearchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for analyzing complex mixtures and identifying known and unknown compounds. nih.govfrontiersin.org
Table 2: Spectroscopic Data for Rifamycin-Related Compounds
| Technique | Compound | Key Findings | Reference |
|---|---|---|---|
| HRMS | 16-demethylrifamycin S | [M+H]⁺ ion at m/z 682.2858, corresponding to the molecular formula C₃₆H₄₃NO₁₂ | nih.gov |
| ¹H NMR | 24-desmethylrifamycin B | Showed three pendant methyl groups, confirming the lack of a methyl group compared to rifamycin B | researchgate.net |
| ESI-MS | Rifamycin SV | Provided significant ion intensity for [MH]⁺ or [MNa]⁺ ions | oup.com |
Quantitative Analysis Methods (e.g., LC-MS for detection)
Accurate quantification of 27-O-demethylrifamycin SV(1-) is essential for various research applications. Liquid chromatography-mass spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS) are the preferred methods for quantitative analysis due to their high sensitivity and selectivity. nih.govspringernature.com
LC-MS/MS combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.govnih.gov This technique allows for the detection of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.govlcms.cz For quantification, a stable isotope-labeled internal standard is often used to improve accuracy and precision by correcting for variations in sample preparation and instrument response. nih.gov
The method involves developing a calibration curve using standards of known concentrations. researchgate.netnih.gov The response of the analyte is measured and plotted against its concentration to establish a linear relationship. nih.gov This curve is then used to determine the concentration of the analyte in unknown samples. mdpi.com
Table 3: Performance Characteristics of LC-MS Methods for Rifamycin Analysis
| Method | Analyte(s) | Linear Range | Limit of Quantitation (LOQ) | Application | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Rifampicin | 5-40000 µg/L | 5 µg/L | Quantification in human plasma | nih.gov |
| HPLC-UV | Rifamycin SV | 1-40 µg/mL | 1 µg/mL | Analysis in pharmaceuticals | researchgate.net |
| LC-MS/MS | Rifaximin and Rifampicin | Not specified | 10 µg/kg | Detection of residues in animal-origin foods | mdpi.com |
Method Validation and Reliability in Natural Product Analysis
For any analytical method to be considered reliable, it must undergo a thorough validation process. demarcheiso17025.comich.org Method validation ensures that the analytical procedure is suitable for its intended purpose. europa.eu Key parameters evaluated during method validation include:
Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org
Accuracy : The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by recovery studies. researchgate.net
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ich.org
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. lcms.czmdpi.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
In the context of natural product analysis, where complex matrices are common, method validation is particularly critical to ensure the data generated is accurate and reliable. demarcheiso17025.com Guidelines from regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for performing method validation. ich.orgeuropa.eu
Future Research Directions and Translational Perspectives
Untapped Biosynthetic Potential from Related Microorganisms
The primary producer of rifamycin (B1679328) has historically been the terrestrial actinomycete Amycolatopsis mediterranei. However, research has revealed that the capacity to produce rifamycin-like compounds is not exclusive to this species. For instance, related compounds such as 27-O-demethylrifamycin SV have been isolated from marine-derived actinomycetes, including Salinispora arenicola. escholarship.org The genus Amycolatopsis itself is genomically rich, with species possessing large genomes that harbor numerous secondary metabolic biosynthetic gene clusters (BGCs). nih.gov Many of these BGCs are considered "silent" or cryptic under standard laboratory conditions, suggesting a vast, unexploited reservoir of novel enzymes and metabolic pathways. nih.govmdpi.com
Genome mining of diverse actinomycetes from unique ecological niches continues to be a promising strategy. mdpi.com These efforts could uncover novel homologues of the rifamycin BGC or entirely new pathways that produce similar polyketide scaffolds. Such discoveries could yield new precursors, including variants of 27-O-demethylrifamycin SV, or novel tailoring enzymes with different substrate specificities, expanding the toolbox for creating diverse rifamycin analogues.
Advanced Genetic Tools for Pathway Manipulation
The targeted manipulation of the rifamycin biosynthetic pathway in A. mediterranei has been pivotal in understanding and harnessing its potential. A landmark achievement was the creation of a mutant strain of A. mediterranei S699 through the frameshift inactivation of the rif orf14 gene. nih.gov This gene encodes the S-adenosyl-L-methionine (AdoMet) dependent methyltransferase responsible for the final methylation step that converts 27-O-demethylrifamycin SV into rifamycin SV. nih.govgrantome.com The resulting mutant strain was unable to produce rifamycin B and instead accumulated 27-O-demethylrifamycin SV as its major metabolite, effectively creating a microbial factory for this valuable precursor. nih.gov
More advanced genetic manipulation techniques, such as domain swapping within the polyketide synthase (PKS) machinery, have further demonstrated the pathway's malleability. In one study, the acyltransferase domain of module 6 in the rifamycin PKS was replaced with a domain from the rapamycin (B549165) PKS. nih.gov This sophisticated genetic engineering led to the production of entirely new rifamycin analogues, namely 24-desmethylrifamycin B and 24-desmethylrifamycin SV, which feature a modified polyketide backbone. nih.gov These powerful genetic tools not only allow for the high-yield production of specific intermediates like 27-O-demethylrifamycin SV but also enable the rational design of novel scaffolds for further chemical or enzymatic diversification. nih.govescholarship.org
Chemoenzymatic Synthesis Strategies Utilizing 27-O-demethylrifamycin SV(1-)
The accumulation of 27-O-demethylrifamycin SV through genetically engineered strains provides an ideal starting material for chemoenzymatic synthesis. This approach combines the scalability of microbial fermentation with the precision of enzymatic catalysis to generate novel compounds. The key enzyme in this context is the 27-O-demethylrifamycin SV methyltransferase, the product of the rif orf14 gene. nih.gov This enzyme has been expressed heterologously and characterized, showing high efficiency and specificity for converting 27-O-demethylrifamycin SV to rifamycin SV using S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov
Future strategies can exploit this enzyme's activity by supplying it with a range of synthetic SAM analogues. This "alkylrandomization" approach could facilitate the enzymatic transfer of various functional groups (ethyl, propyl, allyl, etc.) to the C-27 hydroxyl position of the demethyl-precursor. nih.gov Such a chemoenzymatic platform would enable the creation of a library of novel rifamycin SV derivatives, each with a unique C-27 modification, bypassing the complex and often inefficient steps of traditional chemical synthesis. nih.govresearchgate.net
| Substrate | Km (μM) | Kcat (s⁻¹) | Enzyme Requirement |
|---|---|---|---|
| 27-O-demethylrifamycin SV (DMRSV) | 18.0 | 87 | Does not require divalent cations. Activity is strongly inhibited by Zn²⁺, Ni²⁺, and Co²⁺. |
| S-adenosyl-L-methionine (AdoMet) | 19.3 |
Contribution to Understanding Resistance Mechanisms at the Biosynthetic Level
The development of antibiotic resistance is a major global health threat. nih.gov Bacteria employ several biochemical strategies to resist antibiotics, including modification of the drug target, enzymatic inactivation of the antibiotic, or altering cell permeability. nih.govmdpi.com In the case of rifamycins (B7979662), resistance in Mycobacterium tuberculosis most often arises from mutations in the gene encoding the β-subunit of RNA polymerase (rpoB), the drug's target.
The ability to biosynthetically control the final modification step—the methylation at C-27—provides a powerful tool to probe the molecular basis of resistance. By generating both 27-O-demethylrifamycin SV and rifamycin SV, researchers can directly compare their inhibitory activities against a panel of wild-type and rifampicin-resistant M. tuberculosis strains. Such studies can precisely quantify the contribution of the C-27 methyl group to target binding and antibacterial efficacy. This knowledge is crucial for understanding why certain rpoB mutations confer resistance and can guide the design of new derivatives capable of evading these mechanisms. Furthermore, understanding the role of individual tailoring steps in the producer organism's own self-resistance mechanisms can provide insights into how to overcome similar mechanisms in pathogens. frontiersin.org
Explorations in New Antitubercular Drug Development
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new, more effective antitubercular drugs. mdpi.combiomedpharmajournal.org Molecular modification of existing antibiotic scaffolds is a proven strategy for developing next-generation therapeutics. internationalscholarsjournals.com The rifamycin scaffold remains highly valuable, and 27-O-demethylrifamycin SV is a key platform for its revitalization.
The successful generation of 24-desmethylrifampicin, derived from a genetically engineered PKS, demonstrated that modifications to the rifamycin core can lead to compounds with superior activity against rifampicin-resistant M. tuberculosis. nih.gov This success provides a strong rationale for exploring modifications at other positions, such as C-27. By using 27-O-demethylrifamycin SV as a starting block for the chemoenzymatic strategies described earlier, a multitude of novel rifamycin analogues can be synthesized. These new compounds can then be screened for enhanced activity against resistant strains, improved pharmacokinetic properties, or synergistic effects with other TB drugs. mdpi.com This integrated approach, combining advanced genetic manipulation with chemoenzymatic synthesis, positions 27-O-demethylrifamycin SV at the forefront of efforts to discover and develop new antitubercular agents to combat the global challenge of drug-resistant tuberculosis.
Q & A
Basic Research Questions
Q. What is the role of 27-O-demethylrifamycin SV methyltransferase in rifamycin B biosynthesis?
- Methodological Answer : The enzyme catalyzes the methyl group transfer during post-polyketide synthase (post-PKS) modifications. To characterize its role:
- Use Amycolatopsis mediterranei S699 as a model organism for in vitro enzyme assays .
- Employ LC-MS or NMR to track methylation patterns in rifamycin SV derivatives .
- Compare wild-type and methyltransferase-deficient mutants via gene knockout studies to confirm functional loss .
Q. What analytical techniques are used to distinguish 27-O-demethylrifamycin SV from structurally similar rifamycins?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Resolves mass differences due to methylation (e.g., rifamycin SV vs. 27-O-demethylrifamycin SV) .
- NMR Spectroscopy : Analyze chemical shifts in the 27-O position (e.g., δ ~3.3 ppm for methoxy groups) .
- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to differentiate retention times .
Q. How is 27-O-demethylrifamycin SV isolated from microbial fermentation broths?
- Methodological Answer :
- Culture Amycolatopsis mediterranei S699 in YMG media and extract metabolites using ethyl acetate .
- Purify via flash chromatography (silica gel, chloroform:methanol gradient) and validate purity via TLC/HPLC .
- Confirm identity using isotopic labeling (e.g., ¹³C-methionine) to trace methyl group origins .
Advanced Research Questions
Q. How can contradictory data on co-produced rifamycin derivatives in fermentation studies be resolved?
- Methodological Answer :
- Metabolomic Profiling : Use UPLC-QTOF-MS to map all secondary metabolites in A. mediterranei cultures .
- Gene Expression Analysis : Quantify transcript levels of PKS and methyltransferase genes via qRT-PCR to correlate with metabolite abundance .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish environmental vs. genetic factors influencing co-production .
Q. What experimental designs are optimal for studying post-PKS modification kinetics in vitro?
- Methodological Answer :
- Enzyme Kinetics : Use purified 27-O-demethylrifamycin SV methyltransferase with saturating SAM (S-adenosylmethionine) concentrations. Monitor reaction rates via stopped-flow spectrophotometry .
- Isotope Tracing : Incubate with ¹⁴C-labeled SAM to track methyl group incorporation .
- Temperature/pH Optimization : Conduct assays across pH 6.0–8.0 and 25–37°C to identify optimal activity .
Q. How can heterologous expression systems be engineered to produce 27-O-demethylrifamycin SV?
- Methodological Answer :
- Vector Design : Clone the methyltransferase gene (e.g., mtf) into E. coli or S. coelicolor expression plasmids with inducible promoters (e.g., T7/lacZ) .
- Co-culture Strategies : Combine PKS-producing strains with methyltransferase-expressing strains to reconstitute biosynthesis .
- Yield Optimization : Use Design of Experiments (DoE) to test variables (e.g., induction timing, carbon sources) .
Q. What strategies mitigate challenges in detecting low-abundance 27-O-demethylrifamycin SV in complex matrices?
- Methodological Answer :
- Enrichment Techniques : Solid-phase extraction (SPE) with C18 cartridges to concentrate samples .
- Sensitivity Enhancement : Derivatize with fluorescent tags (e.g., dansyl chloride) for spectrofluorimetric detection (λₑₓ = 340 nm, λₑₘ = 510 nm) .
- Data Normalization : Spike samples with deuterated internal standards for LC-MS quantification .
Methodological Considerations for Data Reporting
- Reproducibility : Document fermentation conditions (media, temperature, agitation) and analytical parameters (column type, MS ionization mode) .
- Statistical Rigor : Report mean ± SD for triplicate assays and specify statistical tests (e.g., ANOVA for comparative studies) .
- Ethical Standards : Disclose conflicts of interest and funding sources per IMCJE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
